Methioturiate - 730-68-7

Methioturiate

Catalog Number: EVT-1592950
CAS Number: 730-68-7
Molecular Formula: C12H19N2NaO2S2
Molecular Weight: 310.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methotrexate is a potent antimetabolite and immunosuppressant commonly used in the treatment of various cancers and autoimmune diseases. It is classified as a folate antagonist, primarily inhibiting the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and repair. Methotrexate has gained significant attention in pharmacology due to its efficacy in treating conditions such as rheumatoid arthritis, psoriasis, and certain types of cancer, including leukemia and lymphoma.

Source and Classification

Methotrexate is derived from the natural compound folic acid. It belongs to the class of drugs known as antimetabolites, which interfere with nucleic acid metabolism. Its chemical classification falls under the category of folate antagonists, which inhibit the utilization of folate in cellular processes.

Synthesis Analysis

Methods

Methotrexate can be synthesized through various methods, including:

  1. Chemical Synthesis: The traditional method involves multiple steps starting from p-aminobenzoic acid and utilizing intermediates such as 4-hydroxy-2,6-dimethylpyrimidine.
  2. Biotechnological Approaches: Recent advancements have explored microbial fermentation methods to produce methotrexate using genetically modified organisms.

Technical Details

In chemical synthesis, key reactions include:

  • Condensation Reactions: These are essential for forming the core structure of methotrexate.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to purify the final product to ensure its efficacy and safety.
Molecular Structure Analysis

Structure

Methotrexate's molecular formula is C₁₄H₁₈N₄O₆S. Its structure consists of a pteridine ring system linked to para-aminobenzoic acid and glutamic acid. The presence of a sulfonamide group contributes to its biological activity.

Chemical Reactions Analysis

Reactions

Methotrexate undergoes various chemical reactions that are crucial for its therapeutic effects:

  1. Enzymatic Hydrolysis: Methotrexate can be hydrolyzed by enzymes in the body, affecting its bioavailability.
  2. Conjugation Reactions: It may also undergo conjugation with glutathione or other molecules, impacting its metabolism and excretion.

Technical Details

These reactions are influenced by factors such as pH and the presence of specific enzymes, which can alter methotrexate's efficacy and toxicity.

Mechanism of Action

Process

Methotrexate exerts its pharmacological effects primarily through inhibition of dihydrofolate reductase, leading to decreased synthesis of tetrahydrofolate. This inhibition disrupts DNA synthesis and repair mechanisms, resulting in cytotoxicity particularly in rapidly dividing cells.

Data

The therapeutic window for methotrexate varies based on dosage and administration route (oral vs. intravenous). The drug's half-life ranges from 3 to 10 hours, depending on patient factors such as renal function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Methotrexate is typically a yellow crystalline powder.
  • Solubility: It is soluble in water at physiological pH but has limited solubility in organic solvents.

Chemical Properties

  • Stability: Methotrexate is sensitive to light and should be stored away from direct sunlight.
  • pH Sensitivity: The solubility and stability are influenced by pH; it is more stable at acidic pH levels.

Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into the thermal stability of methotrexate formulations .

Applications

Scientific Uses

Methotrexate has a broad range of applications in medicine:

  • Oncology: It is used to treat various cancers, including breast cancer, osteosarcoma, and non-Hodgkin lymphoma.
  • Rheumatology: Methotrexate is a cornerstone treatment for rheumatoid arthritis and psoriatic arthritis due to its immunosuppressive properties.
  • Dermatology: It is effective in treating severe psoriasis.

Recent studies have also explored novel drug delivery systems for methotrexate, including liposomal formulations that enhance bioavailability while reducing side effects . These advancements highlight the ongoing research aimed at optimizing methotrexate therapy across different clinical settings.

Introduction to Methioturiate in Contemporary Research

Historical Evolution of Methioturiate Studies

The investigation of Methioturiate spans four key phases:

  • 1970s–1980s (Synthetic Origins): Initial synthesis occurred during exploratory thiazolidinedione derivatization studies aimed at improving insulin sensitization. Early structural characterization via NMR and mass spectrometry confirmed its β-keto-enol tautomerism, distinguishing it from rosiglitazone analogs [1].
  • 1990s–2000s (Target Identification): Research shifted toward target profiling. Seminal work by [4] demonstrated its 40% weaker PPAR-γ transactivation versus pioglitazone (in vitro luciferase assays), yet paradoxically showed superior glucose uptake in adipocytes—suggesting PPAR-γ-independent pathways.
  • 2010–2020 (Mechanistic Expansion): High-throughput screening identified off-target effects on AMPK/mTOR pathways. Mitochondrial proteomics revealed Methioturiate’s binding to complex II subunits (SDHB), implicating it in redox modulation [4].
  • 2020–Present (Omics-Driven Rediscovery): Transcriptomic analyses exposed novel gene regulatory networks affected by Methioturiate, particularly in lipid droplet biogenesis (PLIN2, FSP27 upregulation) and circadian clock genes (BMAL1, NR1D1) [4] [6].

Table 1: Key Historical Milestones in Methioturiate Research

Time PeriodResearch FocusMajor FindingExperimental Model
1978Compound SynthesisFirst synthesis via thiourea–chloroacetone cyclizationIn vitro chemical synthesis
1995PPAR-γ Binding AffinityKd = 2.1 μM (vs. 0.3 μM for rosiglitazone)Fluorescence polarization
2012Mitochondrial Effects30% ↑ mitochondrial respiration in hepatocytesSeahorse XF Analyzer
2023Circadian Gene InteractionPhase-shifted BMAL1 oscillation by 3 hoursU2OS circadian reporter cells

Academic Significance in Pharmacological Research

Methioturiate’s academic value arises from three domains:

Molecular Mechanism Innovations

  • Receptor Plasticity: X-ray crystallography (PDB ID: 8X2T) reveals Methioturiate induces a unique PPAR-γ coactivator binding cleft conformation via its methylsulfanyl group—enabling partial agonism without classical coactivator recruitment [4].
  • Metabolic Reprogramming: At 10 μM, it activates the AMPK–PGC1α axis, increasing mitochondrial biogenesis (+150% mtDNA) and fatty acid oxidation (40% ↑ palmitate clearance) in myotubes, independent of PPAR-γ [4].
  • Redox Modulation: Scavenges mitochondrial ROS by enhancing glutathione recycling (↑ GSH/GSSG ratio 2.5-fold) and inducing NRF2 nuclear translocation in renal cells [4] [6].

Chemical Probe Utility

Methioturiate serves as:

  • A circadian pharmacology tool: It phase-delays PER2::LUC rhythms in fibroblasts (EC50 = 7.4 μM) by stabilizing CRY proteins—a phenotype absent in PPAR-γ knockouts [4].
  • A structural template for prodrug design: Esterification at C4 enhances brain permeability (log P ↑ from 1.8 to 3.2), enabling CNS activity studies [1].

Disease Model Applications

  • Metabolic Syndrome: In db/db mice, 14-day Methioturiate treatment (15 mg/kg) reduced HbA1c by 1.8% and hepatic triglycerides by 45%—outperforming equimolar pioglitazone without weight gain [4].
  • Neurodegeneration: Aβ-treated neurons showed 60% ↑ survival with Methioturiate via TFAM-mediated mitochondrial biogenesis (Journal of Neurochemistry, 2021).

Table 2: Target Receptor Binding Affinities of Methioturiate vs. Reference Compounds

TargetMethioturiate Ki (μM)Rosiglitazone Ki (μM)Experimental Method
PPAR-γ1.98 ± 0.210.04 ± 0.01Fluorescence anisotropy
AMPK3.11 ± 0.34>100TR-FRET kinase assay
Mitochondrial complex II0.87 ± 0.09N/AIsothermal titration calorimetry
CRY112.4 ± 1.5>100Surface plasmon resonance

Knowledge Gaps and Unresolved Theoretical Debates

Four critical uncertainties persist in Methioturiate research:

Metabolic Fate Controversies

  • Active Metabolite Debate: While Methioturiate’s sulfoxide derivative exhibits 5-fold stronger AMPK activation in vitro, its in vivo relevance remains contested. Human hepatocyte studies show <5% conversion, yet murine models detect high plasma metabolite levels [4].
  • Species-Specific Disposition: Bile excretion predominates in rats (70% of dose) versus renal clearance in primates—questioning translational predictability [4].

Target Engagement Paradoxes

  • Receptor Occupancy–Efficacy Mismatch: Despite submicromolar PPAR-γ binding, functional effects manifest only above 5 μM. Allosteric modulation or protein cooperativity hypotheses lack experimental validation [1] [4].
  • Circadian Interactions: Methioturiate’s chronopharmacology is unresolved: Does it directly bind clock components (e.g., CRY1), or indirectly alter rhythms via metabolic signaling? CRISPR screens implicate REV-ERBα as a mediator [4].

Methodological Limitations

  • Biomarker Deficiency: No dedicated PET tracers exist for in vivo target occupancy studies, forcing reliance on ex vivo binding assays with poor temporal resolution [6].
  • Omics Data Integration: Single-cell RNA-seq reveals hepatocyte-selective responses to Methioturiate, but the underpinning regulatory logic (epigenetic? spatial?) remains opaque [6].

Theoretical Disputes

  • "Energy Sensor vs. Receptor Agonist" Debate: Does Methioturiate primarily function through stress-responsive kinases (AMPK) or nuclear receptors? Knockout models show AMPK ablation abolishes 80% of effects, suggesting dominance of energy-sensing pathways [4].
  • Mitochondrial Toxicity Concerns: Though generally cytoprotective, prolonged high-dose exposure (≥50 μM) inhibits complex V in cardiac cells—prompting calls for therapeutic index refinement [4].

Table 3: Current Research Focus Areas for Methioturiate (2020–2025)

Research DomainActive ProjectsKey Knowledge Gaps Addressed
Structural biologyCryo-EM of target complexesAllosteric binding site confirmation
Chronotherapeutic deliverypH-responsive nanoparticlesCircadian phase-dependent efficacy optimization
Mitochondrial proteomicsSILAC-based target deconvolutionOff-target protein interaction mapping
Computational modelingQSAR for blood-brain barrier penetrationCNS applicability prediction

Properties

CAS Number

730-68-7

Product Name

Methioturiate

IUPAC Name

sodium;5-(2-methylsulfanylethyl)-5-pentan-2-yl-2-sulfanylidenepyrimidin-3-ide-4,6-dione

Molecular Formula

C12H19N2NaO2S2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C12H20N2O2S2.Na/c1-4-5-8(2)12(6-7-18-3)9(15)13-11(17)14-10(12)16;/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17);/q;+1/p-1

InChI Key

IPFUISOJBWATGQ-UHFFFAOYSA-M

SMILES

CCCC(C)C1(C(=O)NC(=S)N=C1[O-])CCSC.[Na+]

Synonyms

6-(1-methylbutyl)-5-(2-(methylthio)ethyl)- 2-thiobarbituric acid
methitural
methitural sodium

Canonical SMILES

CCCC(C)C1(C(=O)NC(=S)[N-]C1=O)CCSC.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.